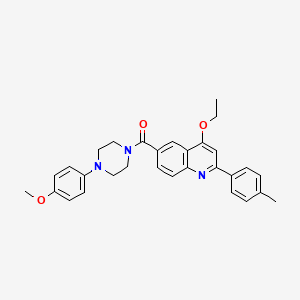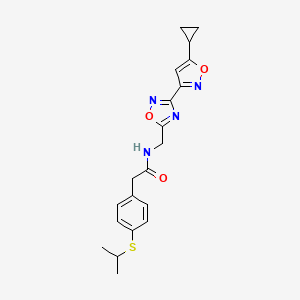
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide” is a novel and specific RET kinase inhibitor . RET kinase is frequently mutated in human thyroid and lung cancers . This compound was designed to enhance the metabolic stability of the pyrazolopyrimidine scaffold .
Synthesis Analysis
The compound is an analog of the 5-aminopyrazole-4-carboxamide scaffold . It was synthesized as part of an effort to discover potent and selective inhibitors of RET . The synthesis process aimed to enhance the metabolic stability of the pyrazolopyrimidine scaffold .Molecular Structure Analysis
The molecular structure of this compound is based on the 5-aminopyrazole-4-carboxamide scaffold . It includes a 5-cyclopropylisoxazol-3-yl group and a 4-(isopropylthio)phenyl group .Chemical Reactions Analysis
The compound displays high metabolic stability . It is potent against the gatekeeper mutant (IC = 252 nM) of RET as well as against wild-type RET (IC = 44 nM) .Physical And Chemical Properties Analysis
The compound displays exceptional kinase selectivity . It is metabolically stable and potent against both wild-type RET and its gatekeeper mutant .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study on the synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles by Marri et al. (2018) highlighted the production of compounds with significant in vitro activity against bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).
Pharmacological Evaluation for Toxicity and Antitumor Activities
Research by Faheem (2018) on the computational and pharmacological potential of novel 1,3,4-oxadiazole derivatives, including toxicity assessment, tumor inhibition, and anti-inflammatory actions, showcases the multifaceted applications of these compounds in medicine and pharmacology (Faheem, 2018).
Anticancer Applications
A study on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents by Evren et al. (2019) demonstrates the potential of such compounds in targeting cancer cells, highlighting their selective cytotoxicity and apoptosis-inducing capabilities in human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Anti-inflammatory and Antiprotozoal Effects
Research on anti-inflammatory activity and the synthesis of quinoxaline-oxadiazole hybrids for antimicrobial and antiprotozoal agents indicates the broad spectrum of biological activities that these compounds possess, suggesting their potential in developing treatments for various inflammatory and protozoal infections (Nargund, Reddy, & Hariprasad, 1994; Patel et al., 2017).
Molecular Docking and Anticancer Effects
The design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as CRMP 1 inhibitors by Panchal, Rajput, and Patel (2020) showcase the utility of these compounds in targeting specific proteins involved in lung cancer, demonstrating the role of molecular docking in guiding the synthesis of potent anticancer agents (Panchal, Rajput, & Patel, 2020).
Mechanism of Action
The compound effectively suppresses the growth of Ba/F3 cells transformed with wild-type RET and its gatekeeper mutant (V804M), and thyroid-cancer derived TT cells . It does not affect parental Ba/F3 cells and Nthy ori-3-1, normal thyroid cells . The results of a global kinase profiling assay on a panel of 369 kinases show that the compound exclusively inhibits RET .
Future Directions
properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-12(2)28-15-7-3-13(4-8-15)9-18(25)21-11-19-22-20(24-27-19)16-10-17(26-23-16)14-5-6-14/h3-4,7-8,10,12,14H,5-6,9,11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQSZQOIZLUFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)

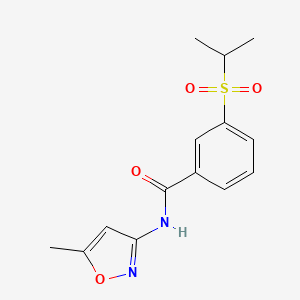
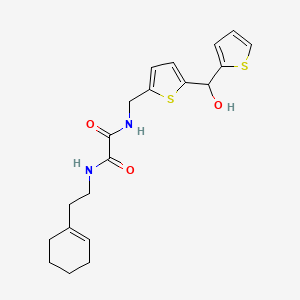
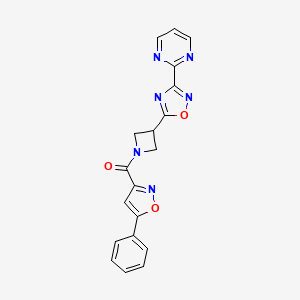
![(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2545267.png)
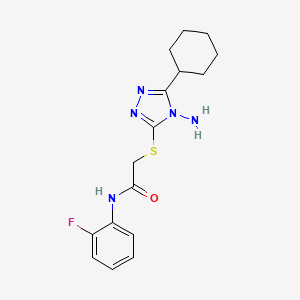


![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2545271.png)
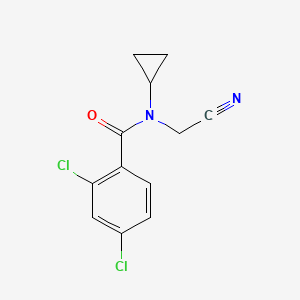
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/no-structure.png)
